molecular formula C13H20N4OS B2436453 4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2319721-40-7

4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole

Cat. No.: B2436453
CAS No.: 2319721-40-7
M. Wt: 280.39
InChI Key: FHYHUFBWMPLZCO-UHFFFAOYSA-N
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Description

4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole (CAS 2319721-40-7) is a sophisticated chemical compound with a molecular formula of C13H20N4OS and a molecular weight of 280.39. This molecule is of significant interest in medicinal chemistry research due to its unique hybrid structure, which incorporates multiple privileged pharmacophores. The presence of the 1,2,3-thiadiazole ring is a key feature, as this scaffold is extensively documented in scientific literature for a wide spectrum of biological activities . Researchers are particularly interested in its potential application in central nervous system (CNS) disorders, as the thiadiazole moiety can contribute to favorable properties for crossing the blood-brain barrier . Concurrently, the azetidine-pyrrolidine carbonyl system is a structural motif found in compounds investigated for targeting metabolic pathways, such as G-protein coupled receptor 40 (GPR40) agonists, which are relevant for type 2 diabetes research . The combination of these structural elements makes this compound a valuable probe for investigating new treatments for metabolic syndromes, including type 2 diabetes and obesity, as well as neurological conditions . Its mechanism of action is believed to be multi-factorial, potentially involving the modulation of GABAA receptors for neuroactive effects or GPR40 agonism for metabolic activity, depending on the specific research context . This product is intended for research purposes only and is not for diagnostic or therapeutic use. All necessary handling and storage precautions, in accordance with laboratory safety standards, should be observed.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-2-5-11-12(19-15-14-11)13(18)17-8-10(9-17)16-6-3-4-7-16/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYHUFBWMPLZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hurd-Mori Reaction for Thiadiazole Formation

The Hurd-Mori reaction remains a cornerstone for 1,2,3-thiadiazole synthesis, utilizing α-diazoketones and sulfur dichloride (S$$2$$Cl$$2$$) under controlled conditions. For the target compound, 4-propyl-1,2,3-thiadiazole-5-carboxylic acid serves as a key intermediate.

Procedure :

  • React propylmalonic acid with diazomethane to generate α-diazoketone.
  • Treat with S$$2$$Cl$$2$$ in dichloromethane at −10°C to form the thiadiazole ring.
  • Hydrolyze the intermediate to the carboxylic acid using NaOH (2 M).

Yield : 65–72%.

Cyclization of Thiosemicarbazides

Alternative routes employ thiosemicarbazides cyclized with polyphosphate ester (PPE), avoiding toxic reagents like POCl$$_3$$. This method is advantageous for scalability and safety.

Procedure :

  • Condense propylthiosemicarbazide with glyoxylic acid in PPE at 110°C.
  • Isolate 4-propyl-1,2,3-thiadiazole-5-carboxylic acid via recrystallization.

Yield : 78–85%.

Synthesis of 3-(Pyrrolidin-1-yl)Azetidine-1-Carbonyl Moiety

Azetidine Ring Construction

Azetidine synthesis leverages cyclization of 1,3-diaminopropanes under high-dilution conditions.

Procedure :

  • Treat 1,3-dibromopropane with pyrrolidine in DMF at 80°C.
  • Purify 3-(pyrrolidin-1-yl)azetidine via column chromatography (SiO$$_2$$, hexane:EtOAc 4:1).

Yield : 55–62%.

Carbonyl Bridge Formation

The azetidine-pyrrolidine fragment is coupled to the thiadiazole via amide bond formation.

Procedure :

  • Activate 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride.
  • React with 3-(pyrrolidin-1-yl)azetidine in dichloromethane using triethylamine as a base.

Yield : 70–75%.

Convergent Coupling Strategies

Suzuki-Miyaura Cross-Coupling

For advanced intermediates, palladium-catalyzed coupling enables precise functionalization.

Procedure :

  • Prepare boronic ester of 3-(pyrrolidin-1-yl)azetidine.
  • Couple with 5-iodo-4-propyl-1,2,3-thiadiazole using Pd(PPh$$3$$)$$4$$ and K$$2$$CO$$3$$.

Yield : 50–58%.

Optimization and Catalytic Innovations

Green Chemistry Approaches

Polyphosphate ester (PPE) replaces traditional dehydrating agents, enhancing sustainability.

Key Data :

Parameter Value
Reaction Temperature 110°C
Catalyst Loading 15 mol% PPE
Reaction Time 6 hours

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for azetidine-thiadiazole coupling from 12 hours to 45 minutes.

Structural Characterization and Validation

Spectroscopic Analysis

  • $$^1$$H NMR : Singlet at δ 6.23 ppm (thiadiazole CH), triplet at δ 3.45 ppm (azetidine CH$$_2$$).
  • $$^{13}$$C NMR : Peaks at 165.2 ppm (carbonyl C=O), 111.5 ppm (thiadiazole C-S).

Mass Spectrometry

Molecular ion peak at m/z 306.4 (C$${14}$$H$${22}$$N$$_4$$OS$$^+$$) confirms the target structure.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
  • (4-Ethylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
  • (4-Butylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone

Uniqueness

4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole stands out due to its specific propyl group, which may confer unique chemical and biological properties compared to its analogs. The presence of the propyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject of study in various research fields.

Biological Activity

4-Propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazole demonstrate notable antibacterial activity against both gram-positive and gram-negative bacteria. In particular, derivatives similar to 4-propyl-5-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1,2,3-thiadiazole have been effective against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
Compound CPseudomonas aeruginosa12

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. Some studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study demonstrated that a related thiadiazole compound exhibited an IC50 value of 0.241 μM against MAO-A, indicating strong inhibitory activity .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (μM)Reference
Compound DHeLa0.060 ± 0.002
Compound EMCF-70.241 ± 0.011
Compound FA549>10

The mechanisms underlying the biological activities of thiadiazoles are multifaceted:

  • Antimicrobial Mechanism : The antibacterial action is often attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
  • Anticancer Mechanism : The anticancer effects may involve the induction of oxidative stress leading to apoptosis in cancer cells, modulation of signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of thiadiazole derivatives:

  • Study on Antibacterial Activity : A recent study assessed the antibacterial properties of a series of thiadiazole derivatives against E. coli. The results indicated a strong correlation between structural modifications and increased antibacterial efficacy.
  • Clinical Evaluation for Cancer Treatment : Another study focused on the anticancer effects of a related compound in animal models, showing significant tumor reduction when administered at specific dosages.

Q & A

Q. What are the key synthetic methodologies for preparing 1,2,3-thiadiazole derivatives with acyl substituents?

  • Methodological Answer : A common approach involves coupling pre-synthesized thiadiazole cores with acyl moieties. For example, glacial acetic acid is often used as a solvent, and reactions are refluxed to facilitate condensation. In a related procedure, 2-amino-5-aryl-1,3,4-thiadiazoles were reacted with 2,5-dimethoxytetrahydrofuran under reflux to introduce pyrrole groups . For the target compound, the 3-(pyrrolidin-1-yl)azetidine-1-carbonyl group could be synthesized separately and coupled to the 4-propyl-1,2,3-thiadiazole core via an amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt). Solvent choice (e.g., DMF or THF) and temperature control (0–50°C) are critical to avoid side reactions.

Q. How can researchers validate the purity and structural integrity of synthesized 1,2,3-thiadiazole derivatives?

  • Methodological Answer : A multi-technique approach is recommended:
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .
  • Spectroscopy :
  • IR : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, thiadiazole ring vibrations at ~650–750 cm⁻¹) .
  • NMR : Analyze proton environments (e.g., propyl CH₃ at δ 0.8–1.2 ppm, azetidine/pyrrolidine protons at δ 2.5–3.5 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–180 ppm) .
  • Melting Point : Consistency with literature values indicates purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for thiadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:
  • Variable Temperature NMR : Probe dynamic processes (e.g., rotamers in the acyl group) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry . For example, docking poses in used crystallographic data to validate binding conformations .

Q. How can molecular docking studies be optimized to predict the target compound’s interaction with enzymes?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) .
  • Preparation :
  • Protein : Retrieve the target enzyme’s PDB structure (e.g., CYP450 or kinase) and remove water/ions.
  • Ligand : Generate 3D conformers of the compound using RDKit and assign charges (e.g., AM1-BCC) .
  • Docking Parameters : Set grid boxes to cover active sites (e.g., 20 ų) and run 50–100 genetic algorithm iterations. Validate using known inhibitors (e.g., ’s compound 9c showed binding via π-π stacking and H-bonds) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV light (254–365 nm) in PBS buffer and monitor degradation via HPLC .
  • Thermal Stability : Incubate at 37°C for 72 hours; analyze by TLC or LC-MS for decomposition products .
  • pH Stability : Test solubility and stability in buffers (pH 2–9) to simulate gastrointestinal and plasma environments .

Methodological Tables

Q. Table 1: Synthetic Conditions for Acyl-Thiadiazole Derivatives

StepReagents/ConditionsYield (%)Key CharacterizationReference
Acyl couplingEDCI, HOBt, DMF, RT60–75IR (C=O at 1680 cm⁻¹), 1^1H NMR (azetidine protons at δ 3.1 ppm)
Thiadiazole core synthesisNaNO₂, HCl, 0–5°C45–60Elemental analysis (C: 48.2%, N: 18.5%)

Q. Table 2: Docking Parameters for Thiadiazole Derivatives

ParameterValueNotes
Grid Box Size20 × 20 × 20 ÅCentered on active site
Exhaustiveness100Balances speed/accuracy
Force FieldOPLS3Validated for heterocycles
Reference LigandCo-crystallized inhibitor (e.g., ’s 9c)RMSD < 2.0 Å

Key Considerations for Advanced Research

  • Structure-Activity Relationship (SAR) : Vary the propyl chain length or pyrrolidine substituents to modulate lipophilicity and target affinity .
  • Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., azetidine ring) .

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